2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products .
Scientific Research Applications
2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents, such as:
- 2-Chloro-1-[7-(4-methyl-benzylidene)-3-(4-methyl-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone
- 2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone .
Uniqueness
The uniqueness of 2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClF2N2O |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C22H19ClF2N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2 |
InChI Key |
JPYQTIYPHKOIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CCl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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